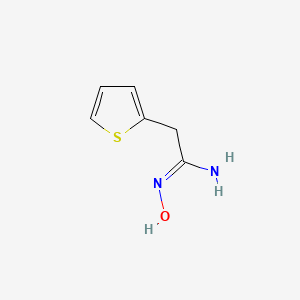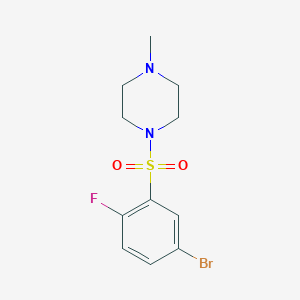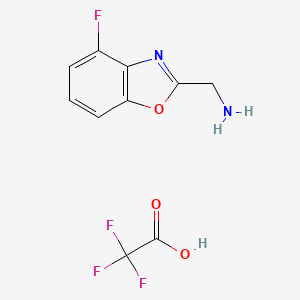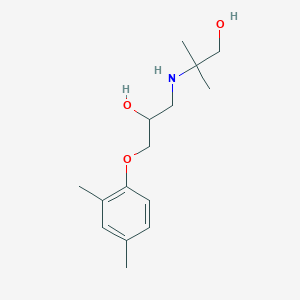![molecular formula C13H17NO B2738879 {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol CAS No. 2137624-35-0](/img/structure/B2738879.png)
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol is a bicyclic tertiary amine alcohol. It features a cycloheptane ring with a nitrogen and a hydroxyl group attached to the same carbon, and a phenyl substituent at the nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Techniques such as high-pressure synthesis and the use of specialized catalysts may be employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which {7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol exerts its effects involves interactions with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Azabicyclo[2.2.1]heptane: Shares the bicyclic structure but lacks the phenyl and hydroxyl groups.
2-Azabicyclo[2.2.1]heptane: Another bicyclic amine with different substituents.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the bicyclic ring instead of nitrogen.
Uniqueness
{7-azabicyclo[2.2.1]heptan-1-yl}(phenyl)methanol is unique due to its combination of a bicyclic structure with a phenyl and hydroxyl group. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-12(10-4-2-1-3-5-10)13-8-6-11(14-13)7-9-13/h1-5,11-12,14-15H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXCODZKIRVCRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide](/img/structure/B2738799.png)

![2-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2738801.png)
![1'-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738802.png)





![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)



